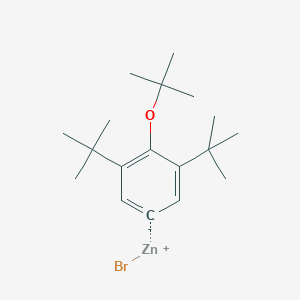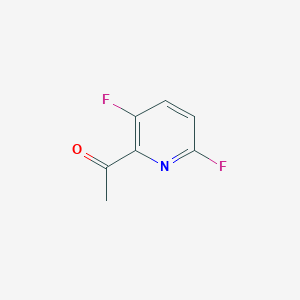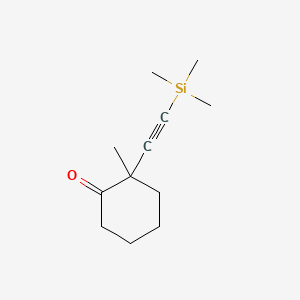
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a methyl group and a trimethylsilyl-ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is commercially available.
Formation of the Trimethylsilyl-Ethynyl Group: This step involves the reaction of trimethylsilylacetylene with a suitable electrophile to introduce the trimethylsilyl-ethynyl group.
The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in various catalytic cycles, facilitating the formation of desired products.
相似化合物的比较
Similar Compounds
2-((Trimethylsilyl)ethynyl)cyclohexanone: Similar structure but lacks the methyl group at the 2-position.
2-Methylcyclohexanone: Lacks the trimethylsilyl-ethynyl group.
2-((Trimethylsilyl)ethynyl)cyclohexanol: Contains an alcohol group instead of a ketone.
Uniqueness
2-Methyl-2-((trimethylsilyl)ethynyl)cyclohexan-1-one is unique due to the presence of both the trimethylsilyl-ethynyl group and the methyl group at the 2-position. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various synthetic applications .
属性
分子式 |
C12H20OSi |
|---|---|
分子量 |
208.37 g/mol |
IUPAC 名称 |
2-methyl-2-(2-trimethylsilylethynyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20OSi/c1-12(9-10-14(2,3)4)8-6-5-7-11(12)13/h5-8H2,1-4H3 |
InChI 键 |
YTWUTWBNGLKUGL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1=O)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


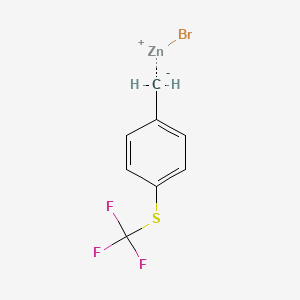
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
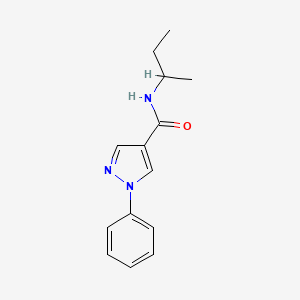
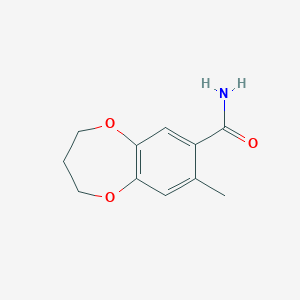
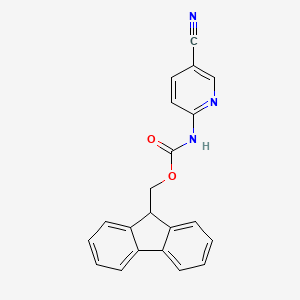
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)

![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
